1,1-Diphenylbutane
Overview
Description
1,1-Diphenylbutane: is an organic compound with the molecular formula C16H18 . It is a derivative of butane where two phenyl groups are attached to the first carbon atom of the butane chain. This compound is known for its structural simplicity and stability, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylbutane can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C4H9Cl} \xrightarrow{\text{AlCl3}} \text{C16H18 + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Benzophenone and benzoic acid.
Reduction: this compound can be reduced to this compound-2-ol.
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
1,1-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of and .
Biology: Its derivatives are explored for potential and .
Medicine: Research is ongoing to investigate its potential as a .
Industry: It is used in the synthesis of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 1,1-Diphenylbutane involves its interaction with various molecular targets. In oxidation reactions , it undergoes electron transfer processes leading to the formation of reactive intermediates. In substitution reactions , the phenyl groups facilitate the formation of carbocations, which then undergo further chemical transformations .
Comparison with Similar Compounds
- 1,1-Diphenylethane
- 1,1-Diphenylpropane
- 1,1-Diphenylpentane
Comparison: 1,1-Diphenylbutane is unique due to its specific carbon chain length and substitution pattern . Compared to 1,1-Diphenylethane and 1,1-Diphenylpropane, it has a longer carbon chain, which can influence its physical properties and reactivity . The presence of phenyl groups in all these compounds imparts aromatic character and stability , but the exact nature of their chemical behavior can vary based on the chain length and substitution .
Properties
IUPAC Name |
1-phenylbutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDQMKAGLCYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061053 | |
Record name | 1,1-Diphenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-79-9 | |
Record name | 1,1′-Butylidenebis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-butylidenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-butylidenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Diphenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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